2-(5-chlorothiophen-2-yl)acetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHATWMAZYFBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403173 | |
| Record name | 2-(5-chlorothiophen-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-19-7 | |
| Record name | 2-(5-chlorothiophen-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chlorothiophen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Thiophene Derivatives in Medicinal Chemistry
Thiophene (B33073) and its derivatives represent a vital class of heterocyclic compounds in the field of medicinal chemistry. derpharmachemica.com The thiophene nucleus is considered a "privileged pharmacophore" due to its versatile structural diversity and pharmacophoric properties, which allow for a wide range of biological activities. nih.govrsc.org The structural similarity of thiophene to benzene (B151609) allows it to act as a bioisostere, meaning it can often substitute for a benzene ring in drug molecules while potentially improving pharmacological properties. cognizancejournal.comeprajournals.com
The sulfur atom within the thiophene ring is a key feature, enhancing drug-receptor interactions through its ability to participate in various non-covalent interactions. nih.gov This has led to the incorporation of the thiophene moiety into a multitude of clinically significant drugs. nih.gov Research has demonstrated that thiophene derivatives possess a broad spectrum of therapeutic applications. derpharmachemica.comcognizancejournal.com
Table 1: Reported Pharmacological Activities of Thiophene Derivatives
| Pharmacological Activity |
|---|
| Anticancer nih.govcognizancejournal.com |
| Anti-inflammatory cognizancejournal.comeprajournals.com |
| Antimicrobial cognizancejournal.comeprajournals.com |
| Antiviral cognizancejournal.com |
| Antihypertensive cognizancejournal.comeprajournals.com |
| Anticonvulsant cognizancejournal.com |
| Analgesic eprajournals.com |
| Antidepressant cognizancejournal.com |
The extensive investigation into thiophene derivatives continues to yield novel compounds with promising biological activities, solidifying the importance of this heterocyclic system in the ongoing search for new therapeutic agents. rsc.orgcognizancejournal.com
Overview of Halogenated Organic Compounds in Drug Discovery
Halogenated organic compounds play a crucial role in modern drug discovery and development. The incorporation of halogen atoms—most commonly fluorine, chlorine, bromine, and iodine—into a drug candidate's structure can significantly modulate its physicochemical and pharmacological properties. acs.orgnih.gov For a long time, halogens were primarily seen as hydrophobic moieties. acs.org However, it is now understood that heavier halogens like chlorine, bromine, and iodine can form a specific type of non-covalent interaction known as a "halogen bond." namiki-s.co.jpacs.org
A halogen bond occurs between a positively charged region on the halogen atom (the σ-hole) and a nucleophilic (electron-donating) atom, such as an oxygen or nitrogen atom in a biological target like a protein. acs.orgacs.org These bonds are directional and can contribute significantly to the binding affinity and selectivity of a ligand for its receptor. acs.org
The strategic placement of halogen atoms can lead to several beneficial effects in a drug molecule:
Improved Binding Affinity: Halogen bonds can provide an additional anchoring point between a drug and its target, leading to tighter binding. acs.org
Enhanced Metabolic Stability: The introduction of halogens can block sites of metabolic degradation, thereby increasing the drug's half-life in the body. nih.gov
Modified Lipophilicity and Permeability: Halogens can alter a molecule's solubility and its ability to cross biological membranes, which is critical for reaching its site of action. nih.gov
Increased Selectivity: The specific geometric requirements of halogen bonds can help a drug bind more selectively to its intended target over other similar proteins, potentially reducing side effects.
The utility of halogenation is evident in the large number of halogen-containing drugs that have received FDA approval. nih.gov For instance, in 2019, over 250 FDA-approved drugs contained chlorine. nih.gov This underscores the importance of halogenation as a key strategy in the medicinal chemist's toolkit for lead optimization and the rational design of new pharmaceuticals. acs.orgtechnologypublisher.com
Biological and Pharmacological Investigations of 2 5 Chlorothiophen 2 Yl Acetic Acid and Its Derivatives
Antimicrobial Activity
The antimicrobial potential of thiophene (B33073) derivatives has been extensively studied, revealing a diverse range of activities against various pathogenic microorganisms. Research into derivatives of 2-(5-chlorothiophen-2-yl)acetic acid has contributed to this body of knowledge, with investigations into their efficacy against both bacteria and fungi.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Derivatives of 2-(thiophen-2-yl)acetic acid have demonstrated notable antibacterial properties. For instance, a series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones, which are structurally analogous to chloro-substituted compounds, have been synthesized and evaluated for their antimicrobial activity. nih.gov Several of these compounds exhibited activity that was comparable to or even better than reference drugs like ciprofloxacin, norfloxacin, and enoxacin, particularly against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov
Another study focused on 2-acylaminocycloalkylthiophene derivatives and their activity against Staphylococcus aureus. This research highlights the potential of modifying the acetic acid moiety of thiophene derivatives to enhance antibacterial potency. mdpi.com The findings suggest that the thiophene scaffold is a viable starting point for the development of new antibacterial agents.
| Compound Type | Bacterial Strains | Observed Activity | Reference |
|---|---|---|---|
| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis (Gram-positive) | Comparable or superior activity to ciprofloxacin, norfloxacin, and enoxacin. | nih.gov |
| 2-acylaminocycloalkylthiophene derivatives | Staphylococcus aureus | Demonstrated antibacterial activity. | mdpi.com |
Structure-Activity Relationship Studies in Antimicrobial Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For derivatives of 2-(5-bromothiophen-2-yl)acetic acid, it was found that the nature of the substituent on the piperazinyl quinolone moiety significantly influences antibacterial activity. bohrium.com For instance, certain ketone and oxime derivatives demonstrated better activity than their O-benzyl oxime counterparts. bohrium.com The presence of the bromo-substituent on the thiophene ring was also noted to have a generally positive effect on activity. bohrium.com
In the case of 2-acylaminocycloalkylthiophene derivatives, SAR studies revealed that modifications to the phenyl ring at the R1 position could modulate antimicrobial activity. mdpi.com For example, moving a chlorine atom from the para- to the meta-position on the phenyl ring resulted in a threefold improvement in activity against S. aureus. mdpi.com These findings provide valuable insights for the rational design of more effective thiophene-based antimicrobial agents.
Antiviral Activity
While the antimicrobial properties of thiophene derivatives are relatively well-documented, their antiviral activities, particularly those of this compound and its direct derivatives, are less explored.
Inhibitory Activity against Influenza A H1N1 Strain
Mechanisms of Antiviral Action, e.g., RNA polymerase inhibition
The mechanism of antiviral action for many compounds involves the inhibition of key viral enzymes, such as RNA polymerase. RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses. mdpi.com While there is no specific research demonstrating that this compound or its derivatives act as RNA polymerase inhibitors, this remains a plausible mechanism of action for antiviral thiophene compounds, should they be identified. The development of inhibitors targeting viral polymerases is a significant strategy in antiviral drug discovery. scbt.com
Structure-Activity Relationship Studies for Antiviral Potency
Derivatives of this compound have been investigated for their potential antiviral activities. Structure-activity relationship (SAR) studies have revealed that specific modifications to the core structure can significantly influence their potency against certain viruses.
In a study focused on Ebola virus (EBOV) entry inhibitors, a series of thiophene derivatives were synthesized and evaluated. A key finding was the importance of an oxy-piperidine group attached to a phenyl ring at the 5-position of the thiophene scaffold. Removal of this oxy-piperidine group resulted in a complete loss of antiviral activity. Further exploration of the position of this substituent on the phenyl ring (ortho, meta, or para) was conducted to optimize antiviral efficacy. The antiviral activity was assessed using a pseudotype viral system and validated with authentic Ebola virus. For instance, a promising derivative, thiophene 57 , demonstrated an EC50 of 0.19 µM. nih.gov The mechanism of action for this class of compounds is believed to be at the viral entry level, specifically by inhibiting the interaction between the Ebola virus glycoprotein (B1211001) (EBOV-GP) and the Niemann-Pick C1 (NPC1) protein. nih.gov
The following table summarizes the antiviral activity of selected thiophene derivatives against an EBOV-GP-pseudotyped virus.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Thiophene 1 | >10 | >25 | - |
| Thiophene 53 | 0.21 | >25 | >119 |
| Thiophene 57 | 0.19 | >25 | >131 |
| Toremifene (Reference) | 0.07 | 16 | 229 |
| Data sourced from nih.gov |
These findings underscore the critical role of specific structural features for the antiviral potency of this compound derivatives, highlighting the piperidine (B6355638) residue as essential for activity. nih.gov
Enzyme Inhibition Studies
Derivatives of this compound have demonstrated significant inhibitory activity against the urease enzyme, a key target in the treatment of infections caused by ureolytic bacteria.
One study explored a series of morpholine-thiophene hybrid thiosemicarbazones. A majority of the synthesized compounds exhibited greater potency than the standard inhibitor, thiourea (B124793). The most potent compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) , displayed an IC50 value of 3.80 ± 1.9 µM and was found to inhibit the urease enzyme in an uncompetitive manner. nih.gov
Another class of derivatives, 5-arylthiophene-2-sulfonylacetamides, also showed promising urease inhibition. The compound N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide (B32628) (4g) exhibited excellent urease inhibition with a percentage inhibition of approximately 46.23 ± 0.11 at a concentration of 15 µg/mL, corresponding to an IC50 value of 17.1 µg/mL. nih.gov
The inhibitory activities of selected thiophene derivatives against urease are presented in the table below.
| Compound | Class | IC50 (µM) | Reference |
| Thiourea (Standard) | - | 22.31 ± 0.03 | nih.gov |
| Compound 5g | Morpholine-thiophene hybrid thiosemicarbazone | 3.80 ± 1.9 | nih.gov |
| Compound 5a | Morpholine-thiophene hybrid thiosemicarbazone | 4.94 ± 2.7 | nih.gov |
| Compound 5b | Morpholine-thiophene hybrid thiosemicarbazone | 4.96 ± 3.0 | nih.gov |
| Compound 5c | Morpholine-thiophene hybrid thiosemicarbazone | 4.00 ± 2.4 | nih.gov |
| Compound 4g | 5-arylthiophene-2-sulfonylacetamide | 17.1 (µg/mL) | nih.gov |
The 5-chlorothiophen-2-yl moiety has been identified as a crucial structural element for potent thrombin inhibition in various derivatives. Acylated 1H-pyrazol-5-amines bearing this moiety have shown inhibitory activity in the nanomolar range. For instance, compounds 24e and 25 inhibited thrombin with low IC50 values of 16 nM and 18 nM, respectively. nih.gov
The mechanism of action for these compounds involves covalent inhibition, where the acyl moiety is transferred to the catalytic Ser195 of thrombin. Docking studies have confirmed this covalent binding mechanism. nih.gov The 5-chlorothiophen-2-yl moiety of these inhibitors binds to the S1 pocket of thrombin, engaging in lipophilic interactions with amino acid residues such as Val213, Ala190, Cys191, Cys220, Phe227, and Trp215. nih.gov It is suggested that the significant boost in inhibitory activity is not solely due to these lipophilic interactions but also their ability to displace a specific water molecule from the S1 pocket of trypsin-like serine proteases like thrombin. nih.gov
The following table summarizes the thrombin inhibitory activity of selected acylated 1H-pyrazol-5-amines.
| Compound | IC50 (nM) |
| 24e | 16 |
| 24g | 419 |
| 25 | 18 |
| Data sourced from nih.gov |
Thiophene-based compounds have been identified as a novel class of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) and is a therapeutic target for inflammatory diseases.
A study serendipitously discovered a class of thiophene derivatives as PDE4 inhibitors. X-ray crystallographic studies of the PDE4D2 isoform complexed with four potent inhibitors from this class revealed the atomic details of their binding and inhibition mechanism. These studies also highlighted a distinct binding mode compared to other known thiophene-based inhibitors. nih.gov While specific IC50 values for this compound derivatives were not provided in the initial search, the research confirms the potential of the broader thiophene scaffold for PDE4 inhibition.
Derivatives of thiophene have been investigated for their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and are important targets in cancer therapy.
A study on new acridine–thiosemicarbazone derivatives, which can be considered structurally related to derivatives of this compound, showed interesting inhibition of topoisomerase IIα. Compounds DL-01 , DL-07 , and DL-08 demonstrated 77%, 74%, and 79% inhibition of topoisomerase IIα, respectively, at a concentration of 100 µM, which was comparable to the standard drug amsacrine. nih.gov In silico studies suggested the mode of binding of these compounds to the enzyme. nih.gov
The table below shows the percentage inhibition of topoisomerase IIα by selected acridine–thiosemicarbazone derivatives.
| Compound | % Inhibition of Topoisomerase IIα (at 100 µM) |
| DL-01 | 77% |
| DL-07 | 74% |
| DL-08 | 79% |
| Data sourced from nih.gov |
Thiophene derivatives have been the focus of research for the development of inhibitors against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the negative regulation of insulin (B600854) and leptin signaling pathways.
One study focused on replacing one of the carboxylate groups of a diacid thiophene PTP1B inhibitor. It was found that replacing the C2 carboxylic acid with other ionizable functional groups, such as a tetrazole ring or a 1,2,5-thiadiazolidine-3-one-1,1-dioxide, maintained reversible and competitive inhibition. This led to the discovery of two new series of compounds with improved permeability and potency in the range of 300 nM. nih.gov This research highlights the challenges in developing small molecule inhibitors for PTP1B while underscoring the potential of modified thiophene scaffolds. nih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition
Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as a promising chemical platform for the development of inhibitors targeting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the inflammatory cascade, functioning downstream of cyclooxygenase-2 (COX-2) to produce prostaglandin E2 (PGE2), a significant mediator of inflammation and pain. The core structure of 2-(thiophen-2-yl)acetic acid provides a scaffold that can be chemically modified to enhance inhibitory activity against mPGES-1, suggesting a potential role for its derivatives, including this compound, in modulating the COX pathway. nih.gov
Research into other thiophene derivatives has revealed dual inhibitors of both COX and 5-lipoxygenase (5-LOX) pathways. researchgate.net The simultaneous inhibition of both pathways is considered a valuable strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. researchgate.netnih.gov For instance, certain trisubstituted thiophene derivatives have demonstrated selective COX-2 inhibition and notable 5-LOX inhibitory activity. researchgate.net While direct studies on this compound are limited, the established activity of the broader thiophene class of compounds suggests that it and its derivatives are viable candidates for investigation as modulators of these critical inflammatory pathways.
α-amylase and α-glucosidase inhibition
Anticancer / Cytotoxic Activity
Cytotoxicity against Various Cancer Cell Lines (e.g., HCT15, MCF-7, HeLa, DU145, K562)
Derivatives of 2-(thiophen-2-yl)acetic acid have demonstrated cytotoxic effects against a range of human cancer cell lines. For example, newly synthesized derivatives of 2-(thiophen-2-yl)-1H-indole have been screened for their anticancer activity against a panel of five different cancer cell lines, including human breast cancer (MCF-7) and human colon cancer (HCT-116). nih.gov Some of these compounds exhibited selective cytotoxicity against the HCT-116 cell line. nih.gov
Furthermore, chlorothiophene-based chalcones have been investigated as potential anticancer agents. arabjchem.org While not direct derivatives of this compound, these compounds share the chlorothiophene moiety and have shown activity that warrants further investigation into the anticancer potential of this class of molecules. The cytotoxic effects of various heterocyclic compounds are often evaluated using in vitro assays such as the MTT assay to determine the concentration at which 50% of the cancer cells are inhibited (IC50). ekb.eg
Below is a representative table illustrating the type of data generated in such studies, showcasing the cytotoxic potential of related thiophene derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Derivative 4a | HCT-116 | 10.5 ± 0.07 |
| Derivative 4c | HCT-116 | 11.9 ± 0.05 |
| Derivative 4g | HCT-116 | 7.1 ± 0.07 |
This table is for illustrative purposes and is based on findings for 2-(thiophen-2-yl)-1H-indole derivatives. nih.gov
Induction of Cell Cycle Arrest
Certain derivatives of 2-(thiophen-2-yl)acetic acid have been shown to exert their anticancer effects by inducing cell cycle arrest. nih.govnih.gov For instance, a promising derivative of 2-(thiophen-2-yl)acetic acid, designated as compound 2c in one study, was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours of exposure. nih.gov At later time points (48 and 72 hours), an increase in the sub-G0/G1 fraction was observed, suggesting the induction of apoptosis or necrosis. nih.gov
Similarly, active derivatives of 2-(thiophen-2-yl)-1H-indole have been reported to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating and can ultimately lead to cell death. The ability to induce cell cycle arrest is a hallmark of many effective anticancer agents.
The following table summarizes the observed effects of a 2-(thiophen-2-yl)acetic acid derivative on the cell cycle of A549 cells.
| Treatment | Cell Cycle Phase | % of Cells (24h) | % of Cells (48h) | % of Cells (72h) |
| Control | G0/G1 | 55.2 | 53.8 | 54.5 |
| S | 28.1 | 29.3 | 28.9 | |
| G2/M | 16.7 | 16.9 | 16.6 | |
| Compound 2c (10 µM) | G0/G1 | 68.4 | 50.1 | 45.3 |
| S | 15.3 | 25.6 | 23.8 | |
| G2/M | 16.3 | 24.3 | 30.9 | |
| subG0/G1 | - | 4.2 | 10.7 |
This table is based on data for a 2-(thiophen-2-yl)acetic acid derivative and is for illustrative purposes. nih.gov
Interference with Cellular Signaling Pathways
The anticancer activity of compounds derived from or related to this compound can be attributed to their interference with crucial cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. arabjchem.orgnih.gov For example, chlorothiophene-based chalcones have been studied for their potential to target the p53 tumor suppressor pathway. arabjchem.org Disruptions in this pathway are common in cancer, and restoring its function is a key therapeutic strategy. arabjchem.org
Furthermore, derivatives of 2-(thiophen-2-yl)-1H-indole have been shown to significantly decrease the levels of oncogenic miR-25, IL-6, and C-Myc, while increasing the expression of tumor suppressor microRNAs such as miR-30C and miR-107 in HCT-116 cells. nih.gov These molecules are involved in various signaling pathways that control cell growth, inflammation, and apoptosis. The modulation of these pathways underscores the potential of thiophene-based compounds to act as multi-targeting anticancer agents. nih.govmdpi.com
Structure-Activity Relationships in Antitumor Agents
The exploration of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antitumor agents. For derivatives of 2-(thiophen-2-yl)acetic acid and related structures, several key structural features have been identified that influence their anticancer activity. nih.govmdpi.comresearchgate.netrsc.org
In a series of 2-(thiophen-2-yl)-1H-indole derivatives, the nature and position of substituents on the indole (B1671886) and thiophene rings, as well as the linker connecting them, have been shown to significantly impact their cytotoxic potency and selectivity against different cancer cell lines. nih.gov For instance, specific substitutions can lead to enhanced activity against colon cancer cells while showing less effect on other cell types. nih.gov
Anti-inflammatory and Analgesic Effects
Derivatives of this compound have been the subject of research to evaluate their potential as anti-inflammatory and analgesic agents. These investigations have focused on their ability to modulate key inflammatory pathways and their efficacy in animal models of pain and inflammation.
The anti-inflammatory and analgesic properties of new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been assessed through various in vitro and in vivo studies. In carrageenan-induced inflammation models, these compounds demonstrated notable anti-inflammatory action. For instance, compound 5d showed a significant percentage of inhibition of edema, which was sustained over several hours. Similarly, compound 5e also exhibited potent anti-inflammatory activity at various doses.
In terms of analgesic effects, these derivatives were tested using the hot plate method to assess their impact on the pain response. Both compounds 5d and 5e were found to be significantly potent in anti-nociceptive assays, indicating their potential to alleviate pain. The analgesic and anti-inflammatory effects of these compounds are often linked due to their common enzymatic targets in the inflammatory cascade.
The anti-inflammatory activity of a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , was evaluated in a carrageenan-induced paw edema model. A single administration of this compound at a 20 mg/kg dose significantly reduced paw edema. After a 14-day period of administration, all tested doses of this compound showed a significant inhibition of paw edema at all measurement time points. In a model of systemic inflammation induced by lipopolysaccharide (LPS), repeated treatment with a 40 mg/kg dose of the compound led to a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α.
Table 1: In Vivo Anti-inflammatory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) |
|---|---|---|---|
| 5d | 5 | 1 | 45.47 ± 1.11 |
| 5 | 55.34 ± 1.12 | ||
| 10 | 1 | 49.68 ± 1.44 | |
| 5 | 58.56 ± 1.52 | ||
| 20 | 1 | 53.44 ± 2.22 | |
| 5 | 61.64 ± 1.10 | ||
| 5e | 5 | - | Significant |
| 10 | - | Significant | |
| 20 | - | Significant |
The mechanism behind the anti-inflammatory effects of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives involves the inhibition of key inflammatory mediators. In vitro assays have shown that these compounds are potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. Specifically, compounds 5d and 5e were identified as potent inhibitors of both COX and LOX pathways. Compound 5e , in particular, was a dominant and selective COX-2 inhibitor.
Further investigations into the mechanism of action explored the role of these compounds in antagonizing various phlogistic agents. When tested against paw edema induced by histamine, bradykinin, prostaglandin, and leukotriene, the compounds showed varying degrees of inhibition. For example, compound 5d exhibited a slight antihistaminic effect at the highest dose, which may be attributed to the inhibition of mediator release from mast cells. Similarly, compound 5e also demonstrated a suppressive effect on histamine-induced swelling. These findings suggest that the anti-inflammatory properties of these derivatives are mediated through the modulation of multiple inflammatory pathways.
Table 2: In Vitro COX/LOX Inhibition by 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 5d | 5-LOX | 23.08 |
| 5e | 5-LOX | 38.46 |
| 5b | COX-2 | - |
| 5d | COX-2 | - |
| 5e | COX-2 | - |
The demonstrated efficacy of this compound derivatives in reducing inflammation and pain in preclinical models suggests their potential therapeutic application in inflammatory conditions. The inhibition of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins (B1171923), is a well-established strategy for treating inflammation. The dual inhibition of both COX and LOX pathways by some of these derivatives could offer a broader spectrum of anti-inflammatory activity.
The ability of the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid to suppress the pro-inflammatory cytokine TNF-α further supports its potential in managing inflammatory diseases where this cytokine plays a central role. The significant elevation of the anti-inflammatory cytokine TGF-β1 by this compound suggests an additional immunomodulatory mechanism that could be beneficial in resolving inflammation. These findings highlight the potential of these compounds as candidates for the development of new treatments for inflammatory disorders.
Other Pharmacological Activities
Beyond their anti-inflammatory and analgesic potential, derivatives of this compound have been investigated for other pharmacological activities, notably in the areas of cannabinoid receptor interaction and antithrombotic effects.
There is currently no publicly available research data detailing the affinity and selectivity of this compound or its direct derivatives for the CB1 cannabinoid receptor subtype.
A significant area of pharmacological investigation for derivatives of this compound is their potential as antithrombotic agents through the inhibition of Factor Xa (FXa). The 5-chlorothiophene moiety has been identified as a key structural feature in several potent and selective FXa inhibitors.
One notable example is Rivaroxaban , an oral anticoagulant that incorporates a 5-chlorothiophene-2-carboxamide (B31849) group. This compound is a highly potent and selective direct inhibitor of FXa. The interaction of the neutral chlorothiophene ligand within the S1 subsite of the FXa enzyme contributes to both high potency and good oral bioavailability. nih.govnih.govnih.gov
Another compound, SAR107375 , which is a 5-Chlorothiophene-2-carboxylic acid derivative, has been developed as a potent dual inhibitor of both thrombin and Factor Xa. windows.net The incorporation of the neutral chlorothiophene fragment was a key step in significantly improving its inhibitory activity against both enzymes. windows.net In vitro studies demonstrated that SAR107375 has strong activity against both FXa and thrombin, with Kᵢ values of 1 nM and 8 nM, respectively. windows.net It also exhibits good selectivity against other related serine proteases. windows.net
The development of these compounds highlights the importance of the 5-chlorothiophene scaffold in designing effective and orally available antithrombotic agents that target Factor Xa.
Table 3: FXa and Thrombin Inhibitory Activity of SAR107375
| Target Enzyme | Kᵢ (nM) |
|---|---|
| Factor Xa | 1 |
| Thrombin | 8 |
Antioxidant and Radical Scavenging Potencies
While direct studies on the antioxidant and radical scavenging properties of this compound itself are not extensively documented in publicly available literature, the broader class of thiophene derivatives has been the subject of significant investigation in this area. Research into various thiophene-containing molecules has demonstrated their potential to act as antioxidants, a property attributed to the electron-rich nature of the thiophene ring, which allows it to donate electrons to neutralize free radicals.
The antioxidant capacity of thiophene derivatives is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. For instance, studies on pyrazolyl–thiazole derivatives of thiophene have shown notable DPPH radical scavenging activity. nih.gov In these studies, compounds incorporating the thiophene scaffold were able to quench the stable DPPH free radical, with their efficacy being dependent on the specific substitutions on the thiophene and associated rings. Some derivatives exhibited scavenging activity comparable to the standard antioxidant, ascorbic acid. nih.gov
Similarly, investigations into tetrahydrobenzo[b]thiophene derivatives have also revealed significant antioxidant potential. rsc.org The total antioxidant capacity of these compounds, as measured by the phosphomolybdenum method, indicated that certain derivatives possessed potency comparable to that of ascorbic acid. rsc.org The structure-activity relationship studies in these series often suggest that the presence of specific functional groups, such as amino or hydroxyl moieties, can enhance the antioxidant and radical scavenging activities of the thiophene core. rsc.org
Below is a table summarizing the antioxidant activity of some representative thiophene derivatives, illustrating the potential of this class of compounds.
| Compound Class | Assay | Activity Measurement | Reference Compound | Key Findings |
| Pyrazolyl–thiazole derivatives of thiophene | DPPH | % Inhibition | Ascorbic Acid | Certain derivatives showed high radical scavenging activity, with inhibition percentages approaching that of ascorbic acid. nih.gov |
| Tetrahydrobenzo[b]thiophene derivatives | TAC | Total Antioxidant Capacity | Ascorbic Acid | Some compounds displayed antioxidant potency comparable to the standard. rsc.org |
It is important to note that these findings are on related thiophene structures and not direct derivatives of this compound. Further research is required to specifically elucidate the antioxidant and radical scavenging potencies of derivatives of this compound.
CC-Chemokine Receptor 4 (CCR4) Antagonism
There is currently a lack of specific, publicly available scientific literature detailing the investigation of this compound or its direct derivatives as antagonists of the CC-Chemokine Receptor 4 (CCR4). While the thiophene scaffold is a common feature in many biologically active compounds, and structure-activity relationship (SAR) studies are frequently conducted on thiophene derivatives for various therapeutic targets, a direct link to CCR4 antagonism for this particular chemical class has not been established in the available research. nih.govuga.edu
The discovery and development of small molecule CCR4 antagonists are of significant interest in the fields of immunology and oncology. However, the reported antagonists in the literature tend to feature different core structures. researchgate.net Future research may explore the potential of thiophene acetic acid derivatives in this context, but as of now, this remains a speculative area without direct supporting evidence.
Potential in Treating Metabolic Disorders (e.g., Obesity, Hepatic Steatosis)
Comprehensive searches of scientific databases and literature reveal no direct studies investigating the efficacy of this compound or its derivatives in the treatment of metabolic disorders such as obesity or hepatic steatosis. The current body of research on anti-obesity and anti-steatotic agents is extensive, covering a wide range of chemical entities and mechanisms of action, yet this specific class of compounds does not appear to have been a focus of such investigations. uga.edufrontiersin.org
While some studies have explored the general effects of acetic acid on metabolism, these are not specific to the chlorothiophene derivative . nih.gov Therefore, any discussion on the potential of this compound and its derivatives in the context of metabolic disorders would be purely speculative and is not supported by existing research findings.
Anticonvulsant Properties
A notable example is the antiepileptic drug Tiagabine, which contains a bis(3-methylthiophen-2-yl)methane fragment. researchgate.net This highlights the potential of thiophene-containing structures to interact with neuronal targets and modulate seizure activity. Furthermore, research into novel anticonvulsant agents has explored various derivatives incorporating a thiophene ring. For instance, a series of hybrid compounds featuring both a pyrrolidine-2,5-dione and a thiophene ring have been synthesized and evaluated in preclinical models of epilepsy. rsc.orgresearchgate.net These compounds were assessed in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are standard models for identifying compounds with efficacy against generalized tonic-clonic and myoclonic seizures, respectively. rsc.orgresearchgate.net
The results from these studies have shown that certain thiophene-pyrrolidine-2,5-dione derivatives exhibit significant anticonvulsant activity, with some compounds demonstrating a protective index superior to that of established antiepileptic drugs like valproic acid. researchgate.net The proposed mechanisms of action for these compounds often involve the modulation of voltage-gated sodium and calcium channels. researchgate.net
The following table summarizes the anticonvulsant activity of some representative thiophene derivatives from the literature.
| Compound Class | Animal Model | Test | Activity Measurement (ED₅₀) | Key Findings |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives | Mouse | MES Test | 62.14 mg/kg | One derivative showed a significantly lower ED₅₀ value compared to valproic acid (252.7 mg/kg), indicating higher potency. rsc.org |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivatives | Mouse | 6 Hz Test | 75.59 mg/kg | The same derivative also demonstrated potent activity in the 6 Hz test, a model for therapy-resistant partial seizures. rsc.org |
| Spirobenzothiophene-thiazolidinone Derivatives | Mouse | MES Test | Not specified | Some derivatives showed protection against MES-induced seizures, indicating potential for controlling generalized seizures. nih.gov |
These findings underscore the potential of the thiophene scaffold in the design of new anticonvulsant drugs. However, it is crucial to reiterate that these studies were not conducted on direct derivatives of this compound, and further research is necessary to determine if this specific substitution pattern confers anticonvulsant properties.
Structure Activity Relationship Sar and Lead Optimization
Impact of Substituent Modifications on Biological Activity
Effect of Halogen Substitutions (e.g., Chlorine, Bromine, Fluorine) on Thiophene (B33073) Ring
The presence and nature of halogen substituents on the thiophene ring can significantly influence the biological activity of 2-(5-chlorothiophen-2-yl)acetic acid derivatives. Halogens, particularly chlorine and fluorine, can enhance the binding affinity of a drug to its target and improve its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Research on benzo[b]thiophene derivatives has shown that chloro- and bromo-substitutions can confer potent antimicrobial activity. nih.gov Specifically, compounds with chlorine at the third position of the benzo[b]thiophene ring have demonstrated improved antimicrobial effects. nih.gov In contrast, iodo-substituted derivatives of benzo[b]thiophene showed no significant inhibitory activity. nih.gov This suggests that the type of halogen and its position on the thiophene ring are critical determinants of biological function.
The electronic properties of halogens play a key role. Their electron-withdrawing nature can alter the electron density of the thiophene ring, which in turn can affect how the molecule interacts with biological targets. acs.org Theoretical studies on other halogenated aromatic compounds have shown that halogens can reduce the contribution of certain intermolecular contacts, which can influence crystal packing and, by extension, solubility and bioavailability. acs.org
Interactive Data Table: Effect of Halogen Substitution on Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Halogen Substituent | Position of Substitution | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 25 | Chlorine | 3 | B. cereus, S. aureus, E. faecalis, C. albicans | 16 |
| 26 | Bromine | 3 | B. cereus, S. aureus, E. faecalis, C. albicans | 16 |
| 27 | Iodine | 3 | Various | > 512 |
Data sourced from a study on 3-halobenzo[b]thiophenes. Please note that these are related compounds and not direct derivatives of this compound.
Influence of Methyl and Methoxy (B1213986) Substitutions
The introduction of methyl and methoxy groups to the thiophene ring can also modulate biological activity, though their effects can be complex and context-dependent. nih.gov In some heterocyclic chalcones based on thiophene, the number and position of methoxy groups were found to influence their charge transport properties, shifting them from p-channel to ambipolar transport semiconducting materials. While not directly related to therapeutic activity, this highlights the significant impact of methoxy groups on the electronic properties of the thiophene ring system.
In studies of colchicine analogues, which feature a trimethoxyphenyl ring, the removal of methoxy groups was found to weaken binding to tubulin, the target protein. csic.es Specifically, the absence of the 4-methoxy group had a more pronounced detrimental effect on binding affinity than the removal of the 2- or 3-methoxy groups. csic.es This underscores the potential for methoxy groups to serve as key anchoring points for drug-receptor interactions.
Conversely, in other contexts, the steric hindrance introduced by bulkier groups like methoxy substituents can negatively impact binding if the active site of the target protein is constrained. acs.org The electronic effects of methoxy groups, which are electron-donating, can also alter the reactivity and interaction patterns of the thiophene ring compared to the parent compound. acs.org
Significance of the Thiophene-2-yl Moiety in Biological Interactions
The thiophene ring itself is a privileged scaffold in medicinal chemistry, recognized for its versatile pharmacophoric properties and its ability to act as a bioisostere for other aromatic rings, such as a monosubstituted phenyl ring. nih.gov Its electron-rich nature and the presence of the sulfur atom allow for a variety of interactions with biological targets, including hydrogen bonding. nih.gov
Naturally occurring thiophenes, often found in plants of the Asteraceae family, exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. cabidigitallibrary.org This inherent biological activity of the thiophene nucleus provides a strong foundation for the development of therapeutic agents. cabidigitallibrary.orgresearchgate.net The aromaticity of the thiophene ring facilitates binding to receptors and can aid in crossing biological barriers. eurekaselect.com
Role of the Carboxylic Acid Group and its Derivatives
The carboxylic acid group is a critical component of the pharmacophore for many biologically active molecules. However, its presence can sometimes lead to poor pharmacokinetic properties due to its ionizable nature. researcher.lifenih.gov To address this, medicinal chemists often explore bioisosteric replacements for the carboxylic acid group. nih.gov
Bioisosteres are functional groups or molecules that have similar chemical and physical properties to the group they are replacing, with the goal of retaining or improving biological activity while enhancing other properties like metabolic stability or cell permeability. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. hyphadiscovery.comcambridgemedchemconsulting.com
For instance, replacing a carboxylic acid with a tetrazole ring has been shown to increase potency and improve the efficacious dose in some drug candidates. drughunter.com The choice of a suitable bioisostere is highly dependent on the specific drug-target interaction and the desired physicochemical properties. drughunter.com Neutral bioisosteres are also being explored to improve central nervous system distribution by avoiding ionization at physiological pH. hyphadiscovery.com
Interactive Data Table: Common Carboxylic Acid Bioisosteres
| Bioisostere | Key Features | Potential Advantages |
| Tetrazole | Acidic, similar pKa to carboxylic acid | Can improve potency, subject to different metabolic pathways |
| Acyl Sulfonamide | Acidic | Can offer different interaction patterns with target |
| Hydroxamic Acid | Can be metabolized via different pathways | Potential for modified physicochemical properties |
| 1-Hydroxypyrazole | Higher pKa than carboxylic acid | May lead to more efficient tissue permeation |
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.gov For inhibitors based on thiophene scaffolds, pharmacophore models often highlight the importance of features like hydrogen bond donors and acceptors, hydrophobic regions, and electron-withdrawing groups. nih.gov
In the case of this compound and its analogs, a pharmacophore model would likely include:
An acidic feature corresponding to the carboxylic acid group, which can engage in ionic or hydrogen-bonding interactions.
A hydrophobic or aromatic feature represented by the thiophene ring.
A halogen bond donor feature from the chlorine atom.
By understanding the key pharmacophoric features, new molecules can be designed that better fit the active site of the target, leading to improved potency and selectivity. nih.gov
Strategies for Enhancing Potency and Selectivity
Enhancing the potency and selectivity of a lead compound like this compound involves a multi-pronged approach:
Structural Modifications : Systematically altering substituents on the thiophene ring and modifying the acetic acid side chain can lead to more favorable interactions with the target. eurekaselect.com This could involve exploring different halogen substitutions, adding or moving alkyl or alkoxy groups, or introducing other functional groups.
Bioisosteric Replacement : As discussed, replacing the carboxylic acid with a suitable bioisostere can improve pharmacokinetic properties and potentially enhance binding affinity. drughunter.comhyphadiscovery.com
Conformational Restriction : Modifying the molecule to lock it into a more bioactive conformation can improve binding affinity and selectivity. nih.gov This can be achieved by introducing cyclic structures or other rigidifying elements.
Exploiting Target-Specific Features : A detailed understanding of the target's binding site can reveal opportunities for designing compounds that interact with specific amino acid residues, thereby increasing selectivity over other related targets. nih.gov
Through these iterative cycles of design, synthesis, and biological evaluation, the initial lead compound can be optimized into a more potent and selective drug candidate.
Development of Analogs and Hybrid Molecules
Thiophene-Pyrazole Conjugates
The conjugation of the 2-(5-chlorothiophen-2-yl) moiety with a pyrazole (B372694) ring has yielded compounds with significant antimicrobial and antioxidant properties. A common synthetic route involves the 3+2 annulation of thiophene-based chalcones with aryl hydrazine (B178648) hydrochlorides.
Detailed research findings indicate a strong structure-activity relationship based on the substitution patterns on both the thiophene and the appended aromatic rings. Specifically, compounds where a chloro substitution is present only on the thiophene ring have demonstrated excellent antimicrobial activity against a range of organisms. researchgate.netchalcogen.ro For instance, certain thiophene-pyrazole hybrids exhibited potent inhibition against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25.0 µg/mL. researchgate.netchalcogen.ro
Conversely, analogs featuring electronegative chloro substitutions on both the thiophene ring and an associated aromatic ring displayed pronounced antioxidant capabilities, particularly as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavengers. researchgate.netchalcogen.ro One study highlighted a series of compounds, including 2-[3-(5-Chlorothiophen-2-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-4H-chromen-4-one, which were evaluated for various biological activities, underscoring the therapeutic potential of this hybrid scaffold. semanticscholar.org
| Compound Class | Substitution Pattern | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Thiophene-Pyrazole Hybrids | Chloro group on thiophene ring only | Antimicrobial | 12.5 - 25.0 |
Morpholine-Thiophene Hybrid Thiosemicarbazones
A significant area of development involves the creation of hybrid molecules combining the 5-chlorothiophene group with a morpholine-thiosemicarbazone scaffold. These hybrids have been investigated as potent inhibitors of the urease enzyme, which is implicated in bacterial infections. mdpi.comfrontiersin.orgbiointerfaceresearch.com
The synthesis is typically achieved by reacting N-(2-morpholinoethyl)hydrazinecarbothioamide with a substituted acetylthiophene in the presence of glacial acetic acid. mdpi.comfrontiersin.org This work led to the identification of a highly potent lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (compound 5g). This compound demonstrated outstanding urease inhibition with an IC50 value of 3.80 ± 1.9 µM. mdpi.comfrontiersin.orgbiointerfaceresearch.com
The SAR analysis of this series revealed that the majority of the synthesized morpholine-thiophene hybrid thiosemicarbazones were significantly more potent than the standard urease inhibitor, thiourea (B124793), which has an IC50 value of 22.31 ± 0.03 µM. mdpi.comfrontiersin.org The strong performance of these hybrids is attributed to their ability to form extensive intermolecular interactions with the active site residues of the urease enzyme. mdpi.comfrontiersin.org
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | Urease | 3.80 ± 1.9 |
| Thiourea (Standard) | Urease | 22.31 ± 0.03 |
Thiazole-Based Heterocyclic Hybrids
The hybridization of the 5-chlorothiophene core with a thiazole ring, often further linked to a pyrazoline moiety, has produced compounds with promising anticancer and antioxidant activities. The synthesis of these complex hybrids leverages the Hantzsch thiazole synthesis, a versatile method for creating the thiazole ring system. nih.gov
Research in this area has identified specific analogs with significant biological effects. One notable compound, 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole (compound 11d), showed potent anticancer activity against A-549 human lung adenocarcinoma cells, with an IC50 value of 62.5 µg/mL. nih.govnih.gov This activity was found to be comparable to the standard anticancer drug cisplatin.
Another derivative, 4-(3-(2-(benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine (compound 19j), was identified as a commendable superoxide inhibitor and radical scavenger, with an IC50 value of 6.2 µM. nih.govnih.gov These findings highlight the potential of combining the chlorothiophene scaffold with thiazole-based structures to create multifunctional therapeutic agents.
| Compound | Biological Activity | Target/Assay | IC50 Value |
|---|---|---|---|
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | Anticancer | A-549 Cells | 62.5 µg/mL |
| 4-(3-(2-(benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine | Superoxide Inhibitor | XO Inhibitor Assay | 6.2 µM |
Benzimidazole-Dihydroimidazobenzothiazole Scaffolds
The direct conjugation of this compound with complex dihydroimidazobenzothiazole scaffolds is not extensively documented in the available scientific literature. However, the development of simpler benzimidazole (B57391) derivatives incorporating either a thiophene moiety or an acetic acid group provides insight into the SAR of this class of compounds.
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, and its activity is highly dependent on the nature and position of its substituents. SAR studies consistently show that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are critical for modulating biological activity, including anti-inflammatory effects. For instance, the synthesis of 2-substituted-3-acetic acid benzimidazole derivatives has been explored to develop novel analgesic and anti-inflammatory agents. In these structures, the acetic acid group at the 3-position is a key feature for their pharmacological profile. While not directly derived from this compound, these analogs demonstrate the utility of the acetic acid linker in designing benzimidazole-based drugs. Similarly, the synthesis of compounds such as 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole showcases that the thiophene ring can be successfully incorporated into the benzimidazole scaffold to produce bioactive molecules.
Future Directions and Research Perspectives
Exploration of Novel Therapeutic Applications
While direct therapeutic applications of 2-(5-chlorothiophen-2-yl)acetic acid are still under investigation, the broader family of thiophene (B33073) acetic acid derivatives has shown significant promise in various therapeutic areas. A key area of future research will be to systematically screen this compound and its analogues for a range of biological activities.
One promising avenue is in the development of anti-inflammatory and anti-cancer agents. Research into derivatives of the closely related 2-(thiophen-2-yl)acetic acid has identified potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade and a valuable target in cancer therapy. nih.gov Specifically, certain derivatives have demonstrated selective inhibitory activity in the low micromolar range and have shown interesting IC50 values in A549 lung cancer cell lines. nih.gov Future studies will likely focus on whether this compound or its derivatives can also modulate this pathway. The presence of the chloro-substituent may offer unique properties in terms of binding affinity and selectivity.
Another area of exploration is in the field of anticoagulants. The 5-chlorothiophene moiety is a key component in a new class of potent and selective Factor Xa (FXa) inhibitors. unipd.it One such inhibitor, an oxazolidinone derivative, demonstrated subnanomolar anti-FXa potency and excellent in vivo antithrombotic activity. unipd.it The interaction of the neutral chlorothiophene ligand in the S1 subsite of the enzyme was crucial for combining high potency with good oral bioavailability. unipd.it This suggests that this compound could serve as a valuable scaffold or starting point for the design of novel anticoagulants.
Advanced Synthetic Methodologies and Scalability
The advancement of novel therapeutic applications is intrinsically linked to the development of efficient and scalable synthetic routes. Current methodologies for the synthesis of related thiophene acetic acids often involve multi-step processes. For instance, a patented method for synthesizing 2-thiophene acetic acid starts from thiophene and proceeds through chlorination, iodination, condensation with diethyl malonate, followed by hydrolysis and decarboxylation. google.com While effective, such routes can be lengthy and may not be optimal for large-scale production.
Future research in this area will likely focus on the development of more streamlined and cost-effective synthetic strategies for this compound. This could involve the exploration of novel catalytic systems, one-pot reactions, and continuous flow chemistry to improve yield, reduce waste, and enhance scalability. For example, vapor phase chlorination has been investigated as a method to produce chlorinated thiophene derivatives, which could be a potential starting point for a more efficient synthesis. beilstein-journals.org
Furthermore, the synthesis of 5-chlorothiophene-2-carboxylic acid, a closely related compound and a crucial intermediate in the synthesis of the anticoagulant rivaroxaban, has been approached through various methods, including Friedel-Crafts acylation of 2-chlorothiophene (B1346680) and Grignard reactions with 5-chloro-2-bromothiophene. chemicalbook.com The optimization and adaptation of these methods for the large-scale production of this compound will be a key focus for chemists.
In-depth Mechanistic Investigations at the Molecular Level
A thorough understanding of how this compound interacts with biological targets at the molecular level is paramount for its development as a therapeutic agent. Future research will need to employ a combination of experimental and computational techniques to elucidate its mechanism of action.
Drawing parallels from studies on related compounds, it is anticipated that the thiophene ring and the acetic acid side chain will play crucial roles in target binding. In the case of mPGES-1 inhibitors based on a 2-(thiophen-2-yl)acetic acid scaffold, molecular modeling has shown that the thiophene and acetic acid moieties establish important van der Waals contacts with key amino acid residues in the enzyme's active site, such as Gly35, Leu39, and Phe44. nih.gov The central aromatic ring of these derivatives also engages in π-π interactions with Tyr130. nih.gov Similar in-depth studies will be necessary for this compound to identify its specific binding partners and the nature of these interactions.
Techniques such as X-ray crystallography of the compound in complex with its target protein, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) will be invaluable in providing detailed structural and kinetic information about the binding events.
Translational Research and Pre-clinical Development
Once promising biological activity is identified and the mechanism of action is better understood, the focus of research will shift towards translational studies and pre-clinical development. This phase is critical for bridging the gap between basic scientific discovery and clinical application.
The pre-clinical development of this compound or its lead derivatives will involve a series of rigorous evaluations. These will include pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Efficacy will need to be established in relevant in vivo disease models. For example, if pursued as an anti-inflammatory agent, its effects would be tested in animal models of inflammation.
A significant hurdle in this phase is ensuring the safety of the potential drug candidate. Comprehensive toxicology studies will be required to identify any potential adverse effects and to determine a safe therapeutic window. The data generated during pre-clinical development is essential for filing an Investigational New Drug (IND) application with regulatory agencies to proceed to human clinical trials.
Computational Drug Design and In Silico Screening Enhancements
Computational methods are poised to play an increasingly important role in accelerating the discovery and optimization of derivatives of this compound. In silico techniques can be used to screen large virtual libraries of compounds to identify those with the highest predicted affinity and selectivity for a particular biological target.
Future research will likely leverage sophisticated computational tools for lead optimization. This includes using techniques like molecular docking and molecular dynamics simulations to predict the binding modes of novel derivatives and to understand the impact of structural modifications on binding affinity. For instance, in silico studies have been successfully used to identify 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents by targeting Leishmania major N-myristoyltransferase. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) studies will also be instrumental in building predictive models that can guide the design of new analogues with improved potency and pharmacokinetic properties. By combining these computational approaches with experimental validation, the drug discovery process for compounds based on the this compound scaffold can be made more efficient and targeted.
Q & A
Q. Table 1. Synthesis Optimization Parameters
| Method | Reactants | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Malonic acid coupling | 5-chlorothiophene-2-carbaldehyde | H₂SO₄ | 78 | 99 |
How can NMR spectroscopy confirm the structure of this compound?
Basic Research Question
Key spectral features in DMSO-<i>d</i>₆:
- ¹H NMR :
- Thiophene protons (C3/C4): δ 7.1–7.3 ppm (doublet, <i>J</i> = 3.5 Hz).
- Acetic acid CH₂: δ 3.9 ppm (singlet).
- COOH: Broad signal at δ ~12.0 ppm.
- ¹³C NMR :
- Carbonyl (C=O): δ 170.5 ppm.
- Chlorinated thiophene carbons: δ 125–135 ppm.
Refer to PubChem’s deposited data for benchmark spectra .
What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Advanced Research Question
Challenges include:
- Disorder in the thiophene ring due to rotational flexibility.
- Solvent molecules occupying voids in the lattice.
Q. Methodological Solutions :
- Use SHELXL for twin refinement and high-resolution data (≤ 0.8 Å).
- Mercury CSD 2.0 for void analysis and packing similarity checks .
- Anisotropic displacement parameters for non-H atoms.
Recent SHELX updates (post-2008) enable robust handling of twinned data and hydrogen-bonding networks .
How do researchers resolve discrepancies in biological activity data across studies?
Advanced Research Question
Contradictions may stem from:
- Assay conditions : Cell line variability (e.g., HepG2 vs. HEK293).
- Concentration ranges : IC₅₀ values differ due to solvent (DMSO vs. PBS).
Q. Strategies :
- Meta-analysis with standardized protocols (e.g., fixed 10 µM concentration).
- Cross-validation using in silico docking (AutoDock Vina) and experimental PDE4 inhibition assays, as seen in studies on A-33 derivatives .
What computational tools predict the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
- DFT calculations (Gaussian 16, ORCA) model electron density and Fukui indices to identify reactive sites.
- Molsoft/ChemAxon : Predicts nucleophilic attack at the acetic acid carbonyl or thiophene C5-Cl bond.
Validation via studies on 2-(5-chlorothiophen-2-yl)-N-octadecylacetamide confirms computational accuracy .
Q. Table 2. Predicted Reactivity Sites
| Site | Fukui Index (f⁻) | Reactivity |
|---|---|---|
| Acetic acid C=O | 0.45 | High |
| Thiophene C5-Cl | 0.32 | Moderate |
What are the best practices for purity assessment post-synthesis?
Basic Research Question
- HPLC : C18 column, 0.1% TFA in acetonitrile/water (70:30), retention time ~4.2 min.
- Melting Point : Compare with literature values (e.g., PubChem: mp 209–213°C for analogs) .
- TLC : Rf ~0.3 in ethyl acetate/hexane (1:1).
How is the compound’s bioactivity evaluated in PDE4 inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
